6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of chlorine and fluorine atoms attached to the naphthalene ring, which is a bicyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloronaphthalene and 8-fluoronaphthalene.
Halogenation: The naphthalene derivatives undergo halogenation reactions to introduce the chlorine and fluorine atoms at the desired positions.
Cyclization: The halogenated intermediates are then subjected to cyclization reactions to form the naphthalenone structure.
Reduction: The final step involves the reduction of the carbonyl group to obtain the desired 3,4-dihydronaphthalen-1(2H)-one structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and cyclization processes, often carried out in the presence of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Substituted naphthalenones
Scientific Research Applications
6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: It is explored for its use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: The compound is investigated for its biological activity, including its effects on enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-8-fluoro-1-naphthol
- 6-Chloro-8-fluoro-2-naphthoic acid
- 6-Chloro-8-fluoro-1-naphthaldehyde
Uniqueness
6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and material characteristics.
Properties
Molecular Formula |
C10H8ClFO |
---|---|
Molecular Weight |
198.62 g/mol |
IUPAC Name |
6-chloro-8-fluoro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8ClFO/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2 |
InChI Key |
ZBYTWFVWOCJGRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC(=C2)Cl)F |
Origin of Product |
United States |
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